N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea
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Overview
Description
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea, also known as BHTU, is a small molecule that has been synthesized for its potential application in scientific research. BHTU is a thiourea derivative that has been shown to have promising biological activity, making it a potential candidate for use in various fields of research.
Mechanism Of Action
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea is believed to exert its biological activity through the inhibition of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a key role in the regulation of cellular redox balance. By inhibiting TrxR, N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea disrupts the redox balance of cancer cells, leading to their death.
Biochemical And Physiological Effects
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea has been shown to have anti-inflammatory and antioxidant properties. N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea has also been shown to have a protective effect against oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea is its ease of synthesis, which makes it readily available for use in laboratory experiments. N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea is also relatively stable and non-toxic, which makes it a safer alternative to other thiourea derivatives. However, one of the limitations of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea. One potential avenue of research is the optimization of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea's structure to enhance its biological activity. Another potential direction is the development of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea-based prodrugs that can be targeted to specific tissues or cells. Additionally, further research is needed to fully understand the mechanism of action of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea and its potential applications in various fields of scientific research.
Synthesis Methods
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea can be synthesized using a straightforward method that involves the reaction of bicyclo[2.2.1]hept-5-en-2-amine with 3-hydroxy-1,1-dimethylpropyl isothiocyanate. The reaction results in the formation of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea as a white crystalline solid with a high yield.
Scientific Research Applications
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea has been studied for its potential application in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-3-(4-hydroxy-2-methylbutan-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-13(2,5-6-16)15-12(17)14-11-8-9-3-4-10(11)7-9/h3-4,9-11,16H,5-8H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQXQRWITRWDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)NC(=S)NC1CC2CC1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea |
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